molecular formula C62H118N40O12S2 B12405686 Cys(Npys)-(D-Arg)9

Cys(Npys)-(D-Arg)9

Cat. No.: B12405686
M. Wt: 1680.0 g/mol
InChI Key: IJZUWTDQAPPMMA-WQTHLOBKSA-N
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Description

Cys(Npys)-(D-Arg)9 is a synthetic peptide compound that features a cysteine residue protected by a nitropyridylsulfenyl (Npys) group and nine D-arginine residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cys(Npys)-(D-Arg)9 typically involves solid-phase peptide synthesis (SPPS) techniques. The cysteine residue is protected with the nitropyridylsulfenyl group to prevent unwanted side reactions during the synthesis process. The D-arginine residues are sequentially added to the growing peptide chain using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The final product is obtained by cleaving the peptide from the resin and removing the protecting groups under acidic conditions .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves careful control of reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Cys(Npys)-(D-Arg)9 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cys(Npys)-(D-Arg)9 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cys(Npys)-(D-Arg)9 involves the interaction of the cysteine thiol group with target molecules. The Npys group protects the thiol during synthesis and can be removed to expose the reactive thiol group. The D-arginine residues enhance the compound’s solubility and facilitate its interaction with negatively charged biomolecules. The peptide can form disulfide bonds with target proteins, leading to various biological effects .

Comparison with Similar Compounds

Cys(Npys)-(D-Arg)9 can be compared with other cysteine-containing peptides and arginine-rich peptides:

    Cys(Acm)-(D-Arg)9: Similar structure but with an acetamidomethyl (Acm) protecting group instead of Npys.

    Cys(Mmt)-(D-Arg)9: Uses a monomethoxytrityl (Mmt) protecting group.

    Cys(Trt)-(D-Arg)9: Features a trityl (Trt) protecting group

Each of these compounds has unique properties and applications, with this compound being particularly notable for its stability and ease of deprotection .

Properties

Molecular Formula

C62H118N40O12S2

Molecular Weight

1680.0 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-[(3-nitropyridin-2-yl)disulfanyl]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanamide

InChI

InChI=1S/C62H118N40O12S2/c63-32(31-115-116-53-42(102(113)114)20-10-21-83-53)44(104)94-34(12-2-23-85-55(67)68)46(106)96-36(14-4-25-87-57(71)72)48(108)98-38(16-6-27-89-59(75)76)50(110)100-40(18-8-29-91-61(79)80)52(112)101-41(19-9-30-92-62(81)82)51(111)99-39(17-7-28-90-60(77)78)49(109)97-37(15-5-26-88-58(73)74)47(107)95-35(13-3-24-86-56(69)70)45(105)93-33(43(64)103)11-1-22-84-54(65)66/h10,20-21,32-41H,1-9,11-19,22-31,63H2,(H2,64,103)(H,93,105)(H,94,104)(H,95,107)(H,96,106)(H,97,109)(H,98,108)(H,99,111)(H,100,110)(H,101,112)(H4,65,66,84)(H4,67,68,85)(H4,69,70,86)(H4,71,72,87)(H4,73,74,88)(H4,75,76,89)(H4,77,78,90)(H4,79,80,91)(H4,81,82,92)/t32-,33+,34+,35+,36+,37+,38+,39+,40+,41+/m0/s1

InChI Key

IJZUWTDQAPPMMA-WQTHLOBKSA-N

Isomeric SMILES

C1=CC(=C(N=C1)SSC[C@@H](C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N)N)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(N=C1)SSCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)N)[N+](=O)[O-]

Origin of Product

United States

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